3-Phenyl-N-[N'-(2-thiophen-2-yl-acetyl)-hydrazinocarbothioyl]-acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[(1-oxo-2-thiophen-2-ylethyl)hydrazo]-sulfanylidenemethyl]-3-phenyl-2-propenamide is an olefinic compound. It derives from a cinnamic acid.
Scientific Research Applications
Synthesis and Structure Analysis
- The synthesis of related compounds involving thiophene units, such as 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, demonstrates the feasibility of creating complex molecules with specific structures. These are analyzed using techniques like NMR spectroscopy and X-ray diffraction for precise structural determination (Kariuki et al., 2022).
Optoelectronic Device Applications
- Thiophene dyes, including derivatives of acrylonitrile and acrylamide, have been synthesized for use in optoelectronic devices. These compounds show promise for protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications (Anandan et al., 2018).
Anti-bacterial and Anti-fungal Properties
- Compounds like 3-(Substitutedphenyl)-N-(4H-1,2,4-triazol-4 yl)acrylamide have been synthesized and evaluated for their anti-bacterial and anti-fungal activities, showing promising results compared to standard drugs (Patel & Panchal, 2012).
Solar Cell Applications
- Organic sensitizers comprising donor, electron-conducting, and anchoring groups, including thiophene and acrylamide derivatives, have been engineered for solar cell applications. These materials exhibit high incident photon to current conversion efficiency, showcasing their potential in renewable energy technology (Kim et al., 2006).
Chiral Stationary Phases for Chromatography
- Optically active polyacrylamides with pendant groups have been synthesized and show potential as chiral stationary phases in chromatography. These compounds have applications in enantioselective discrimination, which is crucial in pharmaceutical and chemical analysis (Lu et al., 2010).
properties
Molecular Formula |
C16H15N3O2S2 |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
(E)-3-phenyl-N-[[(2-thiophen-2-ylacetyl)amino]carbamothioyl]prop-2-enamide |
InChI |
InChI=1S/C16H15N3O2S2/c20-14(9-8-12-5-2-1-3-6-12)17-16(22)19-18-15(21)11-13-7-4-10-23-13/h1-10H,11H2,(H,18,21)(H2,17,19,20,22)/b9-8+ |
InChI Key |
JCUFETFRAJGEOW-CMDGGOBGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC(=S)NNC(=O)CC2=CC=CS2 |
SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(=S)NNC(=O)CC2=CC=CS2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(=S)NNC(=O)CC2=CC=CS2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.